molecular formula C19H16N4S B12640702 N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 920519-36-4

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B12640702
CAS No.: 920519-36-4
M. Wt: 332.4 g/mol
InChI Key: GXIAMGBLJZNWHX-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiazole moiety linked to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine typically involves the coupling of a benzothiazole derivative with a pyrimidine derivative. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine stands out due to its unique combination of benzothiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity

Properties

CAS No.

920519-36-4

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C19H16N4S/c1-12-10-13(2)21-19(20-12)22-15-7-5-6-14(11-15)18-23-16-8-3-4-9-17(16)24-18/h3-11H,1-2H3,(H,20,21,22)

InChI Key

GXIAMGBLJZNWHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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